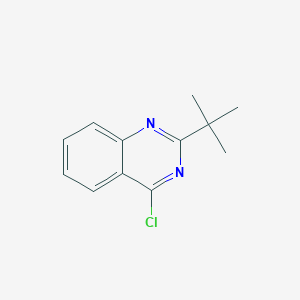

2-(tert-Butyl)-4-chloroquinazoline

Description

Historical Development and Strategic Importance of the Quinazoline (B50416) Nucleus in Chemical Research

The story of quinazoline chemistry began in 1869 when Griess first prepared a derivative, 2-cyano-3,4-dihydro-4-oxoquinazoline. However, it was not until 1903 that Gabriel reported a more satisfactory synthesis of the parent quinazoline molecule. The name "quinazoline" itself was proposed by Weddige. researchgate.netnih.gov Quinazolines are bicyclic heterocyclic compounds, consisting of a benzene (B151609) ring fused to a pyrimidine (B1678525) ring. nih.govdocbrown.info This structural motif has proven to be of immense strategic importance, particularly in the realm of medicinal chemistry.

The quinazoline scaffold is a key pharmacophore found in a wide array of biologically active molecules, demonstrating a broad spectrum of pharmacological activities including anticancer, antibacterial, anti-inflammatory, and antihypertensive properties. acs.orgresearchgate.net This has led to the development of several successful drugs. For instance, gefitinib (B1684475) and erlotinib (B232) are quinazoline-based drugs approved for cancer therapy that act as inhibitors of the epidermal growth factor receptor (EGFR) tyrosine kinase. acs.orgmdpi.com The versatility of the quinazoline ring system allows for substitutions at various positions, enabling the fine-tuning of its biological and physicochemical properties. This adaptability has cemented the quinazoline nucleus as a significant and enduring focus of chemical research. researchgate.net

Synthetic Utility and Reactivity of 4-Halogenated Quinazolines as Precursors

The synthetic utility of 4-chloroquinazolines is vast, serving as a key intermediate in the synthesis of a multitude of substituted quinazolines. They readily react with a variety of nucleophiles, including amines, alcohols, and thiols, to introduce diverse functional groups at the 4-position. acs.orgrsc.org For instance, the reaction of 4-chloroquinazolines with anilines is a widely employed method for the synthesis of 4-anilinoquinazolines, a class of compounds extensively investigated for their potent anticancer activities. rsc.orgmdpi.com

Furthermore, 4-chloroquinazolines are excellent substrates for various transition metal-catalyzed cross-coupling reactions, such as Suzuki, Sonogashira, and Buchwald-Hartwig reactions. nih.gov These powerful bond-forming methodologies allow for the introduction of aryl, alkynyl, and amino moieties, respectively, at the C4 position, dramatically expanding the chemical space accessible from this versatile precursor. The regioselectivity of these reactions, favoring substitution at the C4 position over other halogenated sites in polychlorinated quinazolines, further underscores their synthetic value. nih.gov

The Influence of the tert-Butyl Moiety on Molecular Properties and Reactivity in Heterocyclic Systems

The tert-butyl group, (CH₃)₃C-, is a bulky and sterically demanding substituent that exerts a profound influence on the properties and reactivity of the molecules to which it is attached. Its primary effect is steric hindrance, which can shield adjacent reactive centers from attack, thereby influencing the regioselectivity and stereoselectivity of chemical reactions. nist.gov This steric bulk can also restrict bond rotation, leading to specific conformational preferences within a molecule.

Beyond its steric influence, the tert-butyl group also exhibits electronic effects. It is generally considered to be an electron-donating group through induction. This can impact the electron density of an aromatic or heterocyclic ring, thereby modulating its reactivity towards electrophilic or nucleophilic attack. In some contexts, the introduction of a tert-butyl group has been shown to improve the solubility of complex molecules in organic solvents, a property that can be highly beneficial in both synthetic and biological applications. ufz.de The presence of a tert-butyl group can also enhance the metabolic stability of a drug molecule by sterically hindering enzymatic degradation at nearby sites.

Research Rationale for the Comprehensive Investigation of 2-(tert-Butyl)-4-chloroquinazoline

The comprehensive investigation of this compound is driven by a confluence of the factors discussed above. The quinazoline core provides a proven platform for biological activity, while the 4-chloro substituent offers a versatile handle for a wide range of chemical transformations. The introduction of a tert-butyl group at the 2-position is a deliberate design choice aimed at exploring the interplay of its steric and electronic effects on the reactivity of the quinazoline system and the properties of its derivatives.

The steric bulk of the tert-butyl group adjacent to the N1 and N3 atoms can be expected to influence the approach of nucleophiles and the geometry of transition states in substitution and coupling reactions at the C4 position. This could potentially lead to novel reactivity patterns or enhanced selectivity compared to less hindered 2-substituted quinazolines. Furthermore, the electron-donating nature of the tert-butyl group may modulate the electrophilicity of the C4 position.

From a medicinal chemistry perspective, the synthesis and derivatization of this compound allows for the creation of a library of novel compounds. The tert-butyl group could confer desirable properties such as increased metabolic stability or enhanced binding to a biological target through specific hydrophobic interactions. Therefore, a thorough investigation of this molecule, encompassing its synthesis, reactivity, and the properties of its derivatives, provides a rational approach to discovering new chemical entities with potential applications in various fields of chemical science.

Structure

3D Structure

Properties

IUPAC Name |

2-tert-butyl-4-chloroquinazoline | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C12H13ClN2/c1-12(2,3)11-14-9-7-5-4-6-8(9)10(13)15-11/h4-7H,1-3H3 | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

RRKKSASKQFKRHK-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)(C)C1=NC2=CC=CC=C2C(=N1)Cl | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C12H13ClN2 | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

220.70 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Synthetic Methodologies and Precursor Chemistry of 2 Tert Butyl 4 Chloroquinazoline

Established Synthetic Pathways to the 4-Chloroquinazoline (B184009) Core

The construction of the 4-chloroquinazoline scaffold is a well-documented process in heterocyclic chemistry, typically involving the formation of a quinazolinone intermediate followed by a chlorination step. These foundational methods provide the basis for the synthesis of a wide array of substituted quinazolines, including the target compound.

Cyclocondensation Reactions from Anthranilamide Derivatives

The quinazoline (B50416) ring system is frequently assembled via the cyclocondensation of anthranilamide or its derivatives with various carbon-donating reagents. Anthranilamide, possessing both an amino group and an amide on a benzene (B151609) ring, is primed for cyclization. Condensation with reagents such as β-diketones under acidic conditions can produce a variety of heterocyclic structures. researchgate.net A common and direct approach involves the reaction of anthranilic acid with amides, like formamide, in what is known as the Niementowski quinazolinone synthesis, to yield quinazolin-4(3H)-ones. tandfonline.com Modifications of this include using orthoesters in conjunction with amines. tandfonline.comresearchgate.net

Another robust method begins with the acylation of anthranilic acid using an acyl chloride. The resulting N-acylanthranilic acid can then be treated with a dehydrating agent, such as acetic anhydride, to form a 1,3-benzoxazin-4-one intermediate. nih.gov This benzoxazinone (B8607429) is a versatile precursor that readily reacts with amines or ammonia (B1221849) sources to furnish the corresponding 2-substituted-quinazolin-4(3H)-ones. nih.gov

Chlorination of Quinazolin-4(3H)-one Intermediates

The conversion of the quinazolin-4(3H)-one intermediate to the more reactive 4-chloroquinazoline is a critical step for further functionalization. The lactam oxygen of the quinazolinone is replaced by a chlorine atom, transforming it into a good leaving group for nucleophilic substitution reactions. This transformation is typically achieved using potent chlorinating agents.

Commonly employed reagents include thionyl chloride (SOCl₂) and phosphorus oxychloride (POCl₃). prepchem.comresearchgate.net The reaction often requires refluxing the quinazolinone in the neat chlorinating agent or in an inert solvent. The addition of a catalytic amount of a tertiary amine or dimethylformamide (DMF) can accelerate the reaction. prepchem.com For instance, the treatment of a 2-substituted quinazolin-4(3H)-one with thionyl chloride and a catalytic amount of DMF effectively yields the desired 4-chloroquinazoline. prepchem.com Other chlorinating systems, such as triphenylphosphine (B44618) in combination with a chlorine source like trichloroisocyanuric acid, have also been reported for this purpose. researchgate.net

| Chlorinating Reagent | Typical Conditions | Notes |

|---|---|---|

| Thionyl Chloride (SOCl₂) | Reflux, often with catalytic DMF | A widely used and effective reagent. prepchem.com |

| Phosphorus Oxychloride (POCl₃) | Reflux, neat or in a high-boiling solvent | Another common and powerful chlorinating agent. nih.gov |

| Triphenylphosphine (PPh₃) / Trichloroisocyanuric Acid (TCCA) | Mild conditions | Offers an alternative to harsher reagents like SOCl₂ and POCl₃. researchgate.net |

Targeted Synthesis of 2-(tert-Butyl)-4-chloroquinazoline

The specific synthesis of this compound builds upon the general principles outlined above, requiring the introduction of the bulky tert-butyl group at the 2-position of the quinazoline ring.

Multi-Step Approaches Originating from Substituted Aniline (B41778) Derivatives

A logical and frequently employed route to this compound begins with an appropriately substituted aniline. One such pathway starts with 2-aminobenzonitrile. The synthesis involves multiple steps, starting with the protection of the amino group, followed by a series of reactions to build the heterocyclic ring and introduce the tert-butyl substituent, culminating in the final chlorination step.

A more direct approach may start from 2-tert-butylaniline (B1265841), which can be synthesized via the alkylation of aniline with an agent like methyl tert-butyl ether over a suitable catalyst. google.com The 2-tert-butylaniline can then be subjected to cyclization conditions. For example, reaction with an appropriate C1 source can lead to the formation of the quinazoline ring system. The synthesis of the precursor, 2-(tert-butyl)quinazolin-4(3H)-one, can be achieved, which is then chlorinated as described previously (Section 2.1.2) using thionyl chloride or a similar reagent to yield the final product, this compound. prepchem.com

One-Pot Cyclization and Subsequent Halogenation Strategies

Modern synthetic chemistry emphasizes efficiency through one-pot reactions, where multiple transformations occur in a single reaction vessel, minimizing waste and purification steps. researchgate.net For the synthesis of 4-chloroquinazolines, this can involve the in-situ formation of the quinazolinone followed immediately by chlorination. For example, a three-component reaction of an anthranilic acid derivative, an orthoester, and an amine can be performed, and upon completion of the cyclization, the chlorinating agent is added directly to the reaction mixture. researchgate.net Palladium-catalyzed one-pot syntheses from o-nitrobenzamide and alcohols have also been developed, which proceed via a hydrogen transfer process to form the 2-substituted quinazolin-4(3H)-one. nih.gov While not specifically detailed for the 2-tert-butyl derivative in the provided search results, these one-pot strategies are generalizable and represent an efficient potential route to the target compound.

Principles of Green Chemistry in Quinazoline Synthesis

The application of green chemistry principles to the synthesis of quinazolines and their derivatives is an area of active research, aiming to reduce environmental impact and improve safety. researchgate.netbenthamscience.com These principles focus on using less hazardous chemicals, employing renewable feedstocks, designing energy-efficient processes, and minimizing waste.

Key green approaches in quinazoline synthesis include:

Microwave-Assisted Synthesis: Microwave irradiation can dramatically reduce reaction times, increase yields, and often allows for solvent-free conditions. tandfonline.comresearchgate.net

Use of Green Solvents: Replacing hazardous organic solvents with more environmentally benign alternatives is a core tenet of green chemistry. Deep eutectic solvents (DES), which are mixtures of hydrogen bond donors and acceptors, have been successfully used for quinazolinone synthesis. tandfonline.comdoaj.org Water and polyethylene (B3416737) glycol (PEG) have also been employed as greener reaction media. researchgate.net

Catalysis: The use of catalysts, particularly recyclable heterogeneous catalysts, is preferred over stoichiometric reagents. researchgate.net Novel magnetic nano-catalysts have been designed for the one-pot, three-component synthesis of quinazoline derivatives under solvent-free conditions, allowing for easy separation and reuse of the catalyst. nih.gov

Multi-component Reactions: These reactions, where three or more reactants combine in a single step to form the product, are highly atom-economical and efficient, minimizing waste by incorporating most of the atoms from the starting materials into the final product. nih.gov

These green methodologies are broadly applicable to the synthesis of the quinazoline scaffold and offer more sustainable alternatives to traditional synthetic routes. tandfonline.combenthamscience.com

Preparation of Structurally Related Quinazoline-2,4(1H,3H)-diones

Quinazoline-2,4(1H,3H)-diones are crucial intermediates in the synthesis of many biologically active compounds. acs.org Their preparation can be achieved through several modern synthetic strategies, including cyclization of carbamates, catalyzed carbonylation reactions, and oxidative cyclocondensation.

A direct and efficient method for synthesizing diversely substituted quinazoline-2,4(1H,3H)-diones involves the cyclization of tert-butyl (2-cyanoaryl)carbamates. rsc.org This strategy utilizes readily available Boc-protected o-aminonitriles as starting materials. The reaction proceeds smoothly at room temperature using hydrogen peroxide (H₂O₂) under basic conditions. rsc.org This method is noted for its compatibility with a wide range of aromatic and heteroaromatic substrates bearing various functional groups. rsc.org

The general reaction involves treating the tert-butyl (2-cyanoaryl)carbamate with one equivalent of H₂O₂. This approach has been successfully applied to the synthesis of precursors for several medicinally important compounds. rsc.org

Table 1: Selected Examples of Quinazoline-2,4(1H,3H)-diones from Cyclization of (2-Cyanoaryl)carbamates

| Starting Material (Boc-protected o-aminonitrile) | Product (Quinazoline-2,4(1H,3H)-dione) | Key Features | Reference |

|---|---|---|---|

| tert-Butyl (2-cyanophenyl)carbamate | Quinazoline-2,4(1H,3H)-dione | Parent compound synthesis | rsc.org |

| tert-Butyl (4,5-dimethoxy-2-cyanophenyl)carbamate | 6,7-Dimethoxyquinazoline-2,4(1H,3H)-dione | Demonstrates compatibility with electron-donating groups | rsc.org |

| tert-Butyl (2-cyano-4-nitrophenyl)carbamate | 6-Nitroquinazoline-2,4(1H,3H)-dione | Demonstrates compatibility with electron-withdrawing groups | rsc.org |

A one-pot, metal-free catalytic approach for the synthesis of quinazoline-2,4-diones has been developed using 4-dimethylaminopyridine (B28879) (DMAP) as a catalyst. acs.orgnih.gov This protocol starts from 2-aminobenzamides and uses di-tert-butyl dicarbonate (B1257347) (Boc)₂O as the carbonyl source. acs.orgnih.gov DMAP, a well-known superacylation catalyst, facilitates the difficult acylation and subsequent cyclization. acs.org

The reaction can be performed under mild conditions, with p-methoxybenzyl (PMB)-activated heterocyclization proceeding smoothly at room temperature. acs.orgnih.gov This strategy is compatible with a variety of substrates and has been used to prepare the therapeutic agent Zenarestat. acs.orgnih.gov The process involves adding (Boc)₂O and a catalytic amount of DMAP to a solution of the 2-aminobenzamide (B116534) in a solvent like acetonitrile (B52724). The mixture is stirred at room temperature for an extended period to yield the desired dione (B5365651). acs.org

Table 2: DMAP-Catalyzed Synthesis of Quinazoline-2,4-diones

| Starting 2-Aminobenzamide | Product | Yield (%) | Reference |

|---|---|---|---|

| 2-Aminobenzamide | Quinazoline-2,4(1H,3H)-dione | 94 | acs.org |

| 2-Amino-N-(4-methylbenzyl)benzamide | 3-(4-Methylbenzyl)quinazoline-2,4(1H,3H)-dione | 90 | acs.org |

| 2-Amino-4-chloro-N-(p-methoxybenzyl)benzamide | 7-Chloroquinazoline-2,4(1H,3H)-dione | 85 (after deprotection) | acs.org |

| 2-Amino-5-(trifluoromethyl)benzamide | 6-(Trifluoromethyl)quinazoline-2,4(1H,3H)-dione | 71 | acs.org |

Oxidative cyclocondensation represents another important route to quinazolinone and quinazolinedione scaffolds. These methods often involve the condensation of a 2-aminobenzamide with an aldehyde or alcohol, followed by an oxidation step to form the heterocyclic ring system. rsc.orgnih.gov

One such method involves a zinc-catalyzed oxidative transformation of 2-aminobenzamides with benzyl (B1604629) alcohols. rsc.org This procedure yields various quinazolinones in moderate to good yields. Another approach uses molecular iodine in coordination with electrochemical synthesis to induce a C-H oxidation reaction in water. nih.gov This tandem oxidation first converts an alcohol to an aldehyde, which then couples with a 2-aminobenzamide, cyclizes, and is finally oxidized to the quinazolinone product. nih.gov Transition-metal-free methods have also been explored, using reagents like tert-butyl hydroperoxide (TBHP) in conjunction with 2,3-dichloro-5,6-dicyano-1,4-benzoquinone (B29006) (DDQ) for oxidative cyclization. nih.gov

These oxidative methods are valued for their atom economy and for often utilizing readily available starting materials. nih.gov

Control of Regioselectivity in Quinazoline Ring Functionalization

The functionalization of the quinazoline ring system requires precise control over regioselectivity to obtain the desired isomer. The substitution pattern is influenced by a combination of electronic and steric factors, as well as the choice of catalyst and directing groups. nih.govnih.gov

For instance, in the synthesis of 1,2,4-triazolo[4,3-a]quinazolin-9-ones, the formation of angular versus linear regioisomers is controlled by electronic factors within the substrate. nih.gov The regiochemistry of these products has been confirmed through NMR spectroscopy and X-ray crystallography. nih.gov

In direct C-H functionalization, the nitrogen atom of the quinoline (B57606) or quinazoline ring can act as an embedded directing group, often favoring substitution at the C2 or C8 positions. mdpi.com Achieving functionalization at other positions, such as C4, requires specific strategies to override this inherent preference. acs.org Rhodium-catalyzed C-H activation has been used to achieve a mild and regioselective route to 4-aminoquinazolines. nih.gov Similarly, base-controlled regioselective metalation using magnesium-based reagents allows for the functionalization of specific positions on the quinoline ring, a strategy that can be adapted for quinazolines. acs.org The PIFA-initiated oxidative cyclization of 2-(3-butenyl)quinazolin-4(3H)-ones proceeds with high regioselectivity as a 5-exo-trig cyclization, demonstrating how the choice of reagent can dictate the reaction's geometric outcome. beilstein-journals.org

Ultimately, the transformation of a 2-substituted-quinazolin-4(3H)-one (the dione precursor where one nitrogen is unsubstituted) into the target this compound is typically achieved via chlorination using a reagent such as thionyl chloride (SOCl₂) or phosphorus oxychloride (POCl₃). prepchem.comresearchgate.net This step selectively replaces the C4-oxo group with a chloro group, a standard and high-yielding reaction in quinazoline chemistry. researchgate.net

Reactivity and Transformational Pathways of 2 Tert Butyl 4 Chloroquinazoline

Nucleophilic Aromatic Substitution (SNAr) Reactions at the Quinazoline (B50416) Nucleus

The electron-withdrawing nature of the nitrogen atoms in the quinazoline ring system activates the C-4 position, facilitating the displacement of the chlorine atom by a wide array of nucleophiles. This reactivity is central to the derivatization of the quinazoline core.

The chloro substituent at the C-4 position of the quinazoline ring is highly susceptible to nucleophilic attack. This selective reactivity allows for the introduction of various functional groups, leading to a diverse range of substituted quinazoline derivatives.

The reaction of 4-chloroquinazolines with primary and secondary amines is a widely used method for synthesizing 4-aminoquinazolines. nih.govbeilstein-journals.org Electron-rich amines, such as primary aliphatic amines, readily react with 4-chloroquinazolines to produce 4-aminoquinazolines in moderate to good yields under relatively mild conditions. beilstein-journals.org However, reactions involving electron-poor amines may require longer reaction times and result in lower yields. beilstein-journals.org

4-Chloroquinazoline (B184009) demonstrates good to excellent yields in SNAr reactions with various amines when conducted in water with potassium fluoride (B91410) (KF). nih.gov This method presents an environmentally friendlier alternative to traditional palladium-catalyzed amination reactions. nih.gov The steric hindrance of substituents on the reacting aniline (B41778) can affect the N-arylation, with ortho-substituted anilines sometimes leading to slower reactions or lower yields. nih.govbeilstein-journals.org Microwave-assisted N-arylation of 4-chloroquinazolines in a mixture of THF and water has been shown to be a rapid and efficient method for producing 4-anilinoquinazolines. nih.govbeilstein-journals.org

Table 1: Examples of Amination Reactions with 4-Chloroquinazolines

| Nucleophile | Conditions | Product Class | Yield | Citation |

|---|---|---|---|---|

| Primary Aliphatic Amines | Mild conditions | 4-Alkylaminoquinazolines | Moderate to Good | beilstein-journals.org |

| Various Amines | Water, KF, 100°C | 4-Aminoquinazolines | Good to Excellent | nih.gov |

| N-Methylanilines | THF/H₂O, Microwave | 4-Anilinoquinazolines | Good | nih.govbeilstein-journals.org |

The displacement of the C-4 chloro group can also be achieved with oxygen-centered nucleophiles like alkoxides and phenoxides, leading to the formation of 4-alkoxy- and 4-aryloxy-quinazolines, respectively. These reactions are typically reversible and can be catalyzed by either acid or base. libretexts.org The reaction proceeds through a tetrahedral intermediate formed by the nucleophilic attack of the oxygen on the electrophilic C-4 carbon. libretexts.org To drive the reaction to completion, it is common to use the alcohol as the solvent and remove the water that is formed, in accordance with Le Chatelier's principle. libretexts.org In a related reaction, 2,4-dimethoxynitrobenzene undergoes transetherification with the bulky nucleophile sodium tert-butoxide under microwave irradiation, demonstrating the feasibility of substituting an alkoxy group in an activated aromatic system. researchgate.net

Sulfur nucleophiles, particularly thiolates, are highly effective for displacing the C-4 chloro group in 2-(tert-butyl)-4-chloroquinazoline. Thiols are more acidic than their alcohol counterparts, and the resulting thiolate anions are excellent nucleophiles. libretexts.org The reaction of 4-chloroquinolines with sodium hydrosulfide (B80085) can yield the corresponding 4-thioxo derivatives. researchgate.net Sulfides can further react with alkyl halides to form sulfonium (B1226848) salts. libretexts.orgmsu.edu The high nucleophilicity of sulfur compared to oxygen is a key factor in these transformations. libretexts.orgmsu.edu

Table 2: Comparison of Oxygen and Sulfur Nucleophilicity

| Property | Oxygen Nucleophiles (Alcohols/Alkoxides) | Sulfur Nucleophiles (Thiols/Thiolates) | Citation |

|---|---|---|---|

| Acidity of Precursor | Lower (Alcohols are weak acids) | Higher (Thiols are more acidic than alcohols) | libretexts.org |

| Nucleophilicity | Good | Excellent (Sulfur is more nucleophilic than oxygen) | libretexts.orgmsu.edu |

Nitrogen-containing heterocycles are important nucleophiles in the functionalization of 4-chloroquinazolines. For instance, morpholine (B109124) can be synthesized through various methods, including the reaction of bis(2-chloroethyl) ether with ammonia (B1221849). researchgate.net The reaction of 4-chloroquinazolines with hydrazine (B178648) hydrate (B1144303) can lead to the formation of 4-amino-3-(2-aminophenyl)-4H-1,2,4-triazoles. rsc.org The 1,2,4-triazole (B32235) ring itself is susceptible to both electrophilic and nucleophilic substitution. nih.gov The synthesis of triazole derivatives can be achieved through various routes, including the condensation of hydrazides with other reagents. nih.govchemmethod.comresearchgate.net In one specific application, a complex derivative of this compound was synthesized involving a 1,2,3-triazole moiety, highlighting the utility of this reaction in creating elaborate molecular architectures. nih.gov

While the C-4 position is the most reactive site for SNAr on the quinazoline ring, functionalization at other positions can also be achieved, though typically not through direct SNAr on an unsubstituted ring. For instance, functionalization at the C-6 or C-8 positions often requires the prior introduction of a suitable leaving group at these positions. One strategy involves the synthesis of 6-halo-4-chloro-2-phenylquinazolines, which can then undergo N-arylation at the C-4 position. nih.gov Another approach involves the regioselective metalation of 4-chloroquinazoline, followed by quenching with iodine to introduce an iodo group at the C-8 position, which can then participate in further reactions. nih.govbeilstein-journals.org Functionalization at the C-2 position is less common via SNAr as it lacks the same degree of activation as the C-4 position and often has a non-leaving group like the tert-butyl group present.

Selective Displacement of the C-4 Chloro Group

Metal-Catalyzed Cross-Coupling Reactions of Halogenated Quinazolines

Palladium-catalyzed cross-coupling reactions are a cornerstone of modern synthetic chemistry, enabling the construction of complex molecular architectures from readily available precursors. nih.govresearchgate.net In the context of polyhalogenated quinazolines, the chlorine atom at the C-4 position is generally the most electrophilic and, therefore, the most reactive site for substitution. nih.gov This inherent reactivity allows for selective functionalization, providing a pathway to highly substituted quinazoline derivatives, which are valuable scaffolds in medicinal chemistry and materials science. nih.govscispace.com

Palladium-Catalyzed Carbon-Carbon Bond Forming Reactions

The formation of carbon-carbon bonds is fundamental to organic synthesis. For halogenated quinazolines like this compound, palladium catalysis offers a suite of powerful methods to achieve this, including the Sonogashira, Suzuki-Miyaura, Kumada, Negishi, and Heck reactions. mdpi.com These reactions are prized for their efficiency and functional group tolerance. mdpi.comrsc.org

The Sonogashira coupling is a robust method for forming a bond between an sp² carbon of an aryl halide and an sp carbon of a terminal alkyne. libretexts.orgwikipedia.org This reaction typically employs a palladium catalyst, a copper(I) co-catalyst, and an amine base. organic-chemistry.org In the case of di- or tri-halogenated quinazolines, the C-4 chloro position is the preferred site for this transformation. For instance, the selective alkynylation of 6-bromo-2,4-dichloroquinazoline (B10380) at the C-4 position with tert-butyl acetylene (B1199291) proceeds in good yield using a PdCl₂(PPh₃)₂-CuI catalyst system. mdpi.com This selectivity highlights the enhanced reactivity of the C-4 position, a principle that extends to this compound. The reaction provides a direct route to 4-alkynylquinazolines, which are important intermediates in the synthesis of more complex heterocyclic systems. nih.gov

Table 1: Representative Sonogashira Coupling of a Halogenated Quinazoline

| Reactant A | Reactant B | Catalyst System | Base | Solvent | Product | Yield | Ref |

| 6-bromo-2,4-dichloroquinazoline | tert-butyl acetylene | PdCl₂(PPh₃)₂, CuI | Triethylamine | THF | 6-bromo-4-(3,3-dimethylbut-1-yn-1-yl)-2-chloroquinazoline | 67% | mdpi.com |

The Suzuki-Miyaura coupling is one of the most versatile palladium-catalyzed reactions for forming C(sp²)-C(sp²) bonds, utilizing organoboron compounds, typically boronic acids or their esters. mdpi.comrsc.org The reaction is favored for its mild conditions, low toxicity of reagents, and high functional group tolerance. mdpi.combldpharm.com The C-4 chloro position of the quinazoline ring is an excellent electrophilic partner for this coupling. nih.gov Research on related 2-chloroquinazolines has shown that a variety of aryl and heteroaryl boronic acids can be successfully coupled using catalyst systems like Pd(dcpf)Cl₂ or Pd(OAc)₂/D-t-BPF with a suitable base such as potassium phosphate (B84403) in a solvent like 1,4-dioxane. researchgate.netnih.gov This methodology is directly applicable to this compound for the synthesis of 2,4-disubstituted quinazolines. mdpi.com

Table 2: Example of Suzuki-Miyaura Coupling Conditions for a Chloroquinazoline

| Quinazoline Substrate | Boronic Acid | Catalyst | Base | Solvent | Product | Yield | Ref |

| 2-chloro-6,7-dimethoxyquinazolin-4-amine | Phenylboronic acid | Pd(OAc)₂/D-t-BPF | K₃PO₄ | 1,4-Dioxane | 6,7-dimethoxy-2-phenylquinazolin-4-amine | 85% | researchgate.net |

| 2-(4-bromophenyl)-4-chloro-6,7-dimethoxyquinazoline | 4-(1,3,4-thiadiazol-2-yl)phenylboronic acid pinacol (B44631) ester | Pd(dppf)Cl₂ | Na₂CO₃ | Toluene/Water | 2-(4'-(5-phenyl-1,3,4-thiadiazol-2-yl)-[1,1'-biphenyl]-4-yl)-6,7-dimethoxy-N,N-dimethylquinazolin-4-amine | 91% | mdpi.com |

The Kumada coupling was one of the first transition metal-catalyzed cross-coupling reactions developed, utilizing a Grignard reagent (organomagnesium halide) as the nucleophile. organic-chemistry.orgwikipedia.org The reaction is typically catalyzed by nickel or palladium complexes. wikipedia.orggoogle.com This method provides a direct way to couple alkyl, vinyl, or aryl groups. organic-chemistry.org Due to the high reactivity of Grignard reagents, the functional group tolerance can be limited compared to other coupling methods. wikipedia.org However, it remains a powerful tool for C-C bond formation. For quinazoline synthesis, nickel-catalyzed Kumada couplings have been employed to introduce substituents onto the heterocyclic core, demonstrating the feasibility of using Grignard reagents with chloroquinazoline derivatives. researchgate.netnih.gov

Table 3: General Conditions for Kumada Coupling

| Electrophile | Grignard Reagent | Catalyst | Solvent | Product Type | Ref |

| Aryl/Vinyl Halide | Alkyl/Aryl/Vinyl-MgX | Ni or Pd complexes (e.g., [NiCl₂(dppp)]) | THF or Diethyl ether | Unsymmetrical Biaryls, Styrenes | organic-chemistry.orgwikipedia.orggoogle.com |

The Negishi coupling involves the reaction of an organozinc reagent with an organic halide, catalyzed by a nickel or palladium complex. mdpi.com Organozinc reagents are generally more tolerant of functional groups than Grignard reagents and can be prepared from the corresponding organohalide or by transmetalation from an organolithium compound. mdpi.comresearchgate.net This reaction is a versatile and efficient method for synthesizing a wide variety of heterocyclic structures. nih.govnih.gov The use of ligands such as X-Phos with a palladium source like Pd₂(dba)₃ has proven effective for the coupling of heterocyclic organozinc reagents with aryl chlorides under mild conditions. nih.gov This methodology can be applied to this compound to introduce diverse carbon-based substituents at the C-4 position. sigmaaldrich.com

Table 4: Representative Negishi Coupling of a Heterocyclic Chloride

| Electrophile | Organozinc Source | Catalyst System | Application | Ref |

| Aryl Chlorides | 2-Heterocyclic Organozinc Reagents | Pd₂(dba)₃ / X-Phos | Synthesis of functionalized heterocycles | nih.gov |

| 3-bromo-1-(tert-butyldimethylsilyl)-2-chloro-1,2-dihydro-1,2-azaborine | Phenylzinc chloride | Pd(P-t-Bu₃)₂ | Late-stage functionalization of azaborines | nih.gov |

The Mizoroki-Heck reaction facilitates the coupling of an aryl or vinyl halide with an alkene to form a substituted alkene, typically with high trans selectivity. mdpi.comorganic-chemistry.org The reaction is generally catalyzed by a palladium complex in the presence of a base. organic-chemistry.org While less common for C-4 functionalization of quinazolines compared to other methods, the Heck reaction has been successfully applied to other positions on the quinazoline ring. For example, 6-iodoquinazoline (B1454157) derivatives have been coupled with alkenes like tert-butyl acrylate (B77674) using a Pd(OAc)₂ catalyst with a phosphine (B1218219) ligand. mdpi.com This demonstrates the potential for applying Heck reaction conditions to this compound, particularly given the high reactivity of the C-4 position, to synthesize 4-alkenylquinazolines. researchgate.netnih.gov

Table 5: Example of a Heck Coupling on a Halogenated Quinazoline Derivative

| Quinazoline Substrate | Alkene | Catalyst System | Base | Solvent | Product | Yield | Ref |

| 2-(furan-2-yl)-6-iodo-N-isopropylquinazolin-4-amine | tert-butyl acrylate | Pd(OAc)₂ / tri-o-tolylphosphine | NEt₃ | Acetonitrile (B52724) | tert-butyl 3-(2-(furan-2-yl)-4-(isopropylamino)quinazolin-6-yl)acrylate | 63% | mdpi.com |

Palladium-Catalyzed Carbon-Heteroatom Bond Forming Reactions (e.g., Buchwald-Hartwig Amination)

The Buchwald-Hartwig amination stands as a cornerstone of modern synthetic chemistry for the formation of carbon-nitrogen bonds. This palladium-catalyzed cross-coupling reaction is highly effective for the amination of aryl halides, including heteroaryl chlorides like this compound. The reaction's utility stems from its broad substrate scope and tolerance for various functional groups. wikipedia.org

The general mechanism involves the oxidative addition of the aryl halide to a Pd(0) complex, followed by coordination of the amine, deprotonation by a base, and finally, reductive elimination to yield the aminated product and regenerate the Pd(0) catalyst. wikipedia.orglibretexts.org The choice of ligand, base, and solvent is crucial for the reaction's success and can be tailored for specific substrates.

For the amination of 4-chloroquinazolines, the reaction conditions are pivotal. While electron-rich amines can react under milder conditions, electron-poor amines often require more forcing conditions or the use of microwave irradiation to achieve good yields. nih.gov The steric hindrance of both the quinazoline substrate and the amine nucleophile also plays a significant role. For instance, coupling sterically hindered amines may necessitate the use of specialized, bulky phosphine ligands to facilitate the reaction. nih.gov

Commonly used catalyst systems for Buchwald-Hartwig aminations include a palladium source like Pd(OAc)₂ or Pd₂(dba)₃, combined with a phosphine ligand. mdpi.com A variety of ligands have been developed, with bulky, electron-rich dialkylbiaryl phosphines such as RuPhos and BrettPhos showing broad applicability and high efficiency, even at low catalyst loadings. nih.gov The selection of a base is also critical, with strong, non-nucleophilic bases like sodium tert-butoxide (NaOtBu) or lithium bis(trimethylsilyl)amide (LHMDS) being frequently employed. nih.govwuxiapptec.com

Table 1: Representative Conditions for Buchwald-Hartwig Amination

| Parameter | Typical Reagents/Conditions | Role in Reaction |

| Palladium Source | Pd(OAc)₂, Pd₂(dba)₃ | Pre-catalyst that is reduced in situ to the active Pd(0) species. |

| Ligand | RuPhos, BrettPhos, BINAP, DavePhos | Stabilizes the palladium catalyst and facilitates oxidative addition and reductive elimination. mdpi.comnih.gov |

| Base | NaOtBu, KHMDS, Cs₂CO₃ | Activates the amine nucleophile by deprotonation. |

| Solvent | Toluene, Dioxane, THF | Solubilizes reactants and influences reaction rate and selectivity. |

| Temperature | Room temperature to >100 °C | Affects reaction kinetics; higher temperatures are often required for less reactive substrates. |

Directed Lithiation and Subsequent Electrophilic Trapping Strategies

Directed ortho-metalation (DoM) is a powerful technique for the regioselective functionalization of aromatic and heteroaromatic rings. This method relies on a directing metalation group (DMG) to guide a strong base, typically an organolithium reagent, to deprotonate a specific ortho-position.

In the context of quinazolines, the nitrogen atoms within the ring can act as directing groups. The tert-butyl group at the 2-position of this compound primarily serves as a steric blocking group, potentially influencing the regioselectivity of deprotonation. However, the primary directing influence comes from the quinazoline nitrogens. The Lewis basic nitrogen atoms coordinate to the lithium of the organolithium reagent, positioning the base for deprotonation at an adjacent carbon. baranlab.org For quinazoline systems, lithiation often occurs at the C-8 position, directed by the N-1 atom. The presence of the chloro group at C-4, an electron-withdrawing group, can also influence the acidity of adjacent protons, although direct lithiation next to a halogen is less common than metal-halogen exchange if a less stable aryllithium would be formed. uwindsor.ca

Once the quinazoline ring is regioselectively lithiated, the resulting aryllithium intermediate is a potent nucleophile that can be "trapped" with a variety of electrophiles. This allows for the precise introduction of new functional groups.

For the introduction of a silyl (B83357) group, a common electrophile is trimethylsilyl (B98337) chloride (TMSCl). The reaction of the lithiated quinazoline with TMSCl results in the formation of a new carbon-silicon bond, yielding a silylated quinazoline derivative.

To introduce a deuterium (B1214612) atom, a simple and effective method is to quench the lithiated intermediate with a deuterium source, such as deuterium oxide (D₂O) or deuterated methanol (B129727) (MeOD). This provides a straightforward route to specifically labeled compounds, which are valuable in mechanistic studies and as internal standards in mass spectrometry.

Other Significant Transformation Pathways

Beyond palladium-catalyzed couplings and directed lithiation, this compound can undergo other important transformations.

While many nucleophilic aromatic substitution (SₙAr) reactions proceed through a classic addition-elimination (Meisenheimer complex) pathway, some are proposed to occur via a single electron transfer (SET) mechanism. scispace.com This is particularly considered for reactions involving electron-rich nucleophiles and electron-poor aromatic substrates. scispace.comresearchgate.net In an SET process, an initial electron transfer from the nucleophile to the aromatic substrate forms a radical anion and a radical cation. researchgate.net These intermediates can then combine and subsequently lose the leaving group to form the substitution product. Evidence for an SET mechanism can include the formation of side products derived from radical intermediates and a correlation between reaction rates and the redox potentials of the reactants. scispace.comresearchgate.net For 4-chloroquinazolines reacting with certain nucleophiles, the possibility of an SET pathway contributing to or being the primary mechanism for substitution exists, especially under specific reaction conditions. scispace.com

The chloro group at the 4-position of this compound is a versatile handle that can be converted into other functional groups. For instance, substitution of the chloride with sodium azide (B81097) can produce the corresponding 4-azidoquinazoline. This azido (B1232118) derivative is a key precursor for cycloaddition reactions, most notably the Copper-Catalyzed Azide-Alkyne Cycloaddition (CuAAC).

CuAAC, a flagship reaction of "click chemistry," provides a highly efficient and regioselective method for forming 1,2,3-triazoles from an azide and a terminal alkyne. jetir.orgnih.gov The reaction is typically catalyzed by a Cu(I) species, often generated in situ from a Cu(II) salt like CuSO₄ with a reducing agent such as sodium ascorbate. nih.gov The resulting 1,4-disubstituted triazole is a stable, aromatic linker. nih.gov By reacting 2-(tert-butyl)-4-azidoquinazoline with various alkynes, a diverse library of triazolyl-quinazoline derivatives can be synthesized. This strategy is widely used in medicinal chemistry to link the quinazoline core to other molecular fragments. jetir.org

Derivatives and Analogs of 2 Tert Butyl 4 Chloroquinazoline: Structural Elucidation and Design Principles

Rational Design and Synthesis of Quinazoline (B50416) Derivatives

The strategic development of novel quinazoline derivatives hinges on the rational design and synthesis, which allows for the systematic exploration of chemical space around the core scaffold. This approach facilitates the fine-tuning of molecular properties to achieve desired biological or material functions.

Exploration of Structural Modifications at C-2, C-4, and Benzenoid Ring Positions

The quinazoline ring system offers multiple sites for structural modification, with the C-2, C-4, and the fused benzenoid ring positions being the most frequently altered. The 4-position is particularly reactive in 2-(tert-Butyl)-4-chloroquinazoline.

C-4 Position: The chlorine atom at the C-4 position is a key site for modification. Scientific literature consistently demonstrates that in 2,4-dichloroquinazoline (B46505) precursors, nucleophilic aromatic substitution (SNAr) reactions occur with high regioselectivity at the C-4 position. nih.gov This preferential reactivity is attributed to the electronic properties of the quinazoline ring. A variety of nucleophiles, including anilines, benzylamines, and aliphatic amines, have been successfully used to displace the C-4 chlorine, creating a diverse array of 2-chloro-4-aminoquinazoline derivatives. nih.gov This established regioselectivity is fundamental for the rational design of derivatives of this compound.

C-2 Position: While the parent compound features a tert-butyl group, this position can be varied to modulate activity. Modifications can include other alkyl groups, aryl moieties, or various heterocyclic rings. Metal-catalyzed cross-coupling reactions are often employed to introduce these substituents. For instance, iron(II) bromide has been used to catalyze the synthesis of C-2 substituted quinazolines from 2-aminobenzyl alcohols and benzylamines under aerobic conditions. nih.gov

Benzenoid Ring Positions (C-5, C-6, C-7, C-8): The benzenoid part of the quinazoline scaffold can be substituted with a wide range of functional groups to influence properties like lipophilicity, electronic distribution, and metabolic stability. Common substituents include halogens, alkyl, alkoxy, and nitro groups. Transition metal-catalyzed C-H functionalization has emerged as a powerful tool for regioselective modification of these positions, allowing for the introduction of complex functionalities without pre-functionalization. nih.gov

| Position for Modification | Type of Modification | Common Reagents/Methods | Resulting Structure |

| C-4 | Nucleophilic Aromatic Substitution (SNAr) | Primary/Secondary Amines, Anilines, Alcohols | 4-Amino/Alkoxy-quinazolines |

| C-2 | Metal-Catalyzed Coupling, Condensation | Organometallic reagents, Amides, Nitriles | 2-Aryl/Heteroaryl/Alkyl-quinazolines |

| Benzenoid Ring | Electrophilic Substitution, C-H Activation | Halogenating agents, Nitrating agents, Metal catalysts | Substituted Quinazolines |

Incorporation of Diverse Functional Groups and Heterocyclic Rings

To expand the chemical diversity and biological activity of quinazoline analogs, various functional groups and heterocyclic rings are often incorporated. The introduction of these moieties can lead to new interactions with biological targets. nih.gov

The synthesis of novel quinazolinone-scaffold-containing pyrazole (B372694) carbamide derivatives is one such example, where a heterocyclic pyrazole ring is linked to the quinazoline core. nih.gov Similarly, thiazolo[5,4-f]quinazolines have been designed by fusing a thiazole (B1198619) ring to the quinazoline structure, creating complex tricyclic systems. nih.gov The choice of the heterocyclic ring—be it a five-membered ring like pyrazole, oxadiazole, or thiazole, or a six-membered ring like pyridine (B92270) or pyrimidine (B1678525)—is guided by the desired three-dimensional shape and electronic properties of the target molecule. google.comrsc.org These modifications are often achieved through multi-step synthetic sequences, starting from functionalized quinazoline precursors. nih.gov

Synthetic Library Generation and High-Throughput Synthesis Approaches

To efficiently explore the vast chemical space around the quinazoline scaffold, modern synthetic strategies focus on the generation of compound libraries and the use of high-throughput techniques.

Combinatorial Synthesis Methodologies for Quinazoline Scaffolds

Combinatorial chemistry provides a powerful method for rapidly generating large libraries of related compounds. nih.gov A facile method for the combinatorial synthesis of quinazolin-4(1H)-one derivatives involves the reaction of 2-aminobenzamides with various ketones, catalyzed by iodine in ionic liquids. This approach allows for the creation of diverse libraries, including simple 2,2-disubstituted, spirocyclic, and spiro-heterocyclic quinazolin-4(1H)-ones, which are valuable for biomedical screening. nih.gov Such methodologies enable the systematic variation of substituents at multiple positions on the quinazoline scaffold, facilitating the exploration of structure-activity relationships.

Continuous-Flow Chemistry Applications in Quinazoline Derivative Synthesis

Continuous-flow chemistry has become an established technology for the synthesis of complex molecules, including heterocyclic compounds. nih.gov This technique offers significant advantages over traditional batch processing, such as enhanced heat and mass transfer, improved process control and safety, and the ability to integrate in-line analysis and purification. nih.gov For quinoline (B57606) synthesis, a related heterocycle, continuous photochemical processes have been developed that allow for high efficiency and throughput. researchgate.net These principles are directly applicable to the synthesis of quinazoline derivatives. Flow chemistry enables the safe handling of hazardous reagents and reactive intermediates, and can be "telescoped," where multiple reaction steps are performed in sequence without isolating intermediates, significantly improving efficiency. nih.gov

| Synthesis Approach | Key Features | Advantages | Application to Quinazolines |

| Combinatorial Synthesis | Use of building blocks to create large, diverse libraries. | Rapid generation of many compounds; efficient exploration of SAR. | Creation of quinazolinone libraries for screening. nih.gov |

| Continuous-Flow Chemistry | Reactions occur in a continuously flowing stream in a reactor. | Improved safety, control, scalability, and efficiency; allows for telescoped reactions. | Efficient and scalable synthesis of quinazoline intermediates and final products. nih.govresearchgate.net |

Structure-Activity Relationship (SAR) Studies of this compound Derived Analogs

Structure-activity relationship (SAR) studies are essential for optimizing the biological activity of a lead compound. For analogs derived from this compound, SAR studies would focus on how modifications at the C-4 position and the benzenoid ring affect activity, with the C-2 tert-butyl group held constant.

A comprehensive SAR study on 4(3H)-quinazolinone antibacterials evaluated 77 variants of the scaffold. nih.gov The findings from such studies provide a roadmap for designing more potent and selective analogs. For instance, in the development of antibacterial quinazolinones, it was found that specific substitutions on an aromatic ring attached to the N-3 position were crucial for activity. nih.gov

When considering analogs of this compound, a typical SAR exploration would involve synthesizing a library where the C-4 position is substituted with a variety of amine or ether-linked groups.

Key SAR Insights from Quinazoline Analogs:

Substitution at C-4: The nature of the group replacing the chlorine atom is critical. The size, polarity, and hydrogen-bonding capacity of the substituent introduced at C-4 would directly influence binding to a biological target.

Substitution on the Benzenoid Ring: Modifications at positions 5, 6, 7, and 8 can fine-tune the electronic properties and solubility of the entire molecule. For example, introducing electron-withdrawing or electron-donating groups can alter the pKa of the quinazoline nitrogen atoms, affecting target engagement. researchgate.net

The Role of the C-2 tert-Butyl Group: This bulky, lipophilic group would be expected to occupy a specific hydrophobic pocket in a target protein. Its presence would also sterically influence the preferred conformation of substituents at adjacent positions.

In one study on quinazolinone-pyrazole hybrids, it was noted that different substitutions on a phenyl ring attached to the core structure significantly affected inhibitory activity against α-glucosidase. researchgate.net This highlights the sensitivity of biological activity to even subtle structural changes and underscores the importance of systematic SAR studies in the development of quinazoline-based compounds. nih.govresearchgate.net

Impact of the tert-Butyl Group on Molecular Recognition and Ligand Binding

The tert-butyl group, a prominent feature of this compound, exerts a significant influence on molecular recognition and ligand binding through a combination of steric and electronic effects. Its bulky nature provides steric hindrance, which can be pivotal in orienting the ligand within a protein's binding site and can protect sensitive functional groups from unwanted reactions. mdpi.com

From a physicochemical standpoint, the tert-butyl group is hydrophobic and can enhance the solubility of the parent molecule in organic solvents and non-polar environments, which is often beneficial for crossing biological membranes. mdpi.com This hydrophobicity is crucial for interactions with hydrophobic pockets within target proteins. Furthermore, through an inductive effect, the tert-butyl group acts as an electron-donating group, which can increase the electron density on the quinazoline ring system, potentially modulating its interaction with biological targets. mdpi.com

In the context of ligand-protein interactions, the steric bulk of the tert-butyl group can enforce a specific conformation on the molecule, which may be favorable for binding to a particular receptor. This conformational restriction can reduce the entropic penalty upon binding, leading to higher affinity. For instance, in some quinazolinone derivatives, a pseudo-axial conformation is adopted by the tert-butyl group, which in turn dictates the orientation of other substituents.

Moreover, the presence of a tert-butyl group can be exploited in structural biology techniques. For example, ligands containing a tert-butyl group can produce observable nuclear Overhauser effects (NOEs) with the target protein in NMR spectroscopy, which aids in identifying the ligand's binding site without the need for extensive specific assignments of the protein's resonances.

Correlation of Substituent Effects with Observed Biological Activities

The biological activities of derivatives of this compound are profoundly influenced by the nature and position of various substituents on the quinazoline core. Structure-activity relationship (SAR) studies have been instrumental in elucidating these correlations, guiding the design of more potent and selective compounds. The chloro group at the C-4 position is a key reactive handle, often substituted with various amines to explore interactions with the hinge region of protein kinases.

Systematic modifications of the quinazoline scaffold have revealed several key trends:

Substitution at the C-4 Position: Replacing the chloro group with different alkylamino or anilino moieties can significantly modulate biological activity. For instance, in a series of 2-phenylaminoquinazolines, varying the 4-alkylamino group from linear chains to small rings influenced the inhibitory potency against Mer Tyrosine Kinase (Mer TK). nih.gov A 4-(3-hydroxypropyl)amino linear chain resulted in a highly potent compound, whereas the introduction of a six-membered ring at this position led to a decrease in potency. nih.gov

Substitution at the C-2 Position: While the parent compound has a tert-butyl group, modifications at this position are critical. In many quinazoline-based inhibitors, small lipophilic groups at the C-2 position are found to increase activity. nih.gov The replacement of the tert-butyl group with various aryl or heteroaryl rings has been a common strategy. For example, in a series of quinazolinone derivatives, 2-aryl-substituted compounds showed moderate antiproliferative potency against various cancer cell lines. mdpi.comnih.gov

Substitution on the Benzenoid Ring (C-5 to C-8): Electron-donating groups, such as methoxy (B1213986) groups at the C-6 and C-7 positions, are common in potent kinase inhibitors as they can extend into specific regions of the ATP-binding site. mdpi.com Conversely, introducing a basic side chain at the C-8 position has been explored to identify optimal structural requirements for biological activity. mdpi.com

The following tables summarize some of the observed SARs for quinazoline derivatives:

Table 1: Effect of C-4 Substituents on Mer TK Inhibitory Activity

| Compound | R¹ Substituent at C-4 | IC₅₀ (µM) nih.gov |

| 4a | 4-cyclopentylamino | 1.08 |

| 4b | 4-(3-hydroxypropyl)amino | 0.68 |

| 5e | 4-(piperidin-1-yl) | >30 |

| 5g | 4-(4-methylpiperazin-1-yl) | >30 |

Table 2: Effect of C-2 and C-6/C-7 Substituents on Anticancer Activity

| Compound | C-2 Substituent | C-6/C-7 Substituents | Biological Activity (Example Target) |

| Gefitinib (B1684475) | - | 7-methoxy, 6-(3-morpholinopropoxy) | Potent EGFR inhibitor mdpi.com |

| Vandetanib | - | 6-(4-bromo-2-fluoroanilino), 7-methoxy | Multi-targeted kinase inhibitor mdpi.com |

| Compound 21 | 2-(pyridin-3-yl) | 6-bromo, 4-(4-bromo-phenylethylidene-hydrazinyl) | High inhibitory activity toward EGFRwt nih.gov |

These examples underscore the principle that a systematic exploration of substituents is crucial for optimizing the biological profile of quinazoline-based compounds.

Rationalizing Binding Affinity and Selectivity through Structural Variation

The rational design of quinazoline derivatives to achieve high binding affinity and selectivity for a specific biological target is a key focus in medicinal chemistry. This process is often guided by computational methods like molecular docking and molecular dynamics, as well as by structural data from X-ray crystallography. nih.govnih.gov These techniques help in understanding how structural variations translate into differences in biological activity.

A central strategy in designing kinase inhibitors based on the quinazoline scaffold is to target the ATP-binding site. The quinazoline core itself often acts as a scaffold that mimics the adenine (B156593) ring of ATP, forming crucial hydrogen bonds with the hinge region of the kinase. mdpi.com For example, molecular docking studies have shown that the quinazolinone scaffold can fit within the hinge region of target kinases, with the C=O group forming a hydrogen bond with key amino acids. mdpi.com

Structural variations are then introduced to exploit other regions of the ATP-binding site:

Targeting the Hydrophobic Back Pocket: A substituent at the C-4 position, often an anilino group, can be directed towards a hydrophobic back pocket, forming favorable hydrophobic interactions. researchgate.net The nature of substitutions on this aniline (B41778) ring can fine-tune these interactions and enhance both affinity and selectivity.

Exploring the Gatekeeper Region: The "gatekeeper" residue is a critical determinant of inhibitor selectivity. The size and nature of the substituent at the C-2 position of the quinazoline ring can be tailored to accommodate the specific gatekeeper residue of the target kinase, thereby achieving selectivity over other kinases with different gatekeeper residues. mdpi.com

Achieving Selectivity through Allosteric Interactions: In some cases, structural modifications can lead to interactions with allosteric sites, which are regions on the protein outside of the primary binding site. This can induce conformational changes that modulate the protein's activity and can be a powerful strategy for achieving high selectivity.

For instance, the design of conformationally restricted quinazolinone derivatives as potent poly(ADP-ribose)polymerase-1 (PARP-1) inhibitors has been successfully achieved by linking the quinazolinone to a cyclopentene (B43876) moiety. nih.gov This structural constraint likely pre-organizes the molecule into a bioactive conformation, enhancing its binding affinity. nih.gov Similarly, in the design of PD-L1 inhibitors, the introduction of a rigid pyrimidine structure between the 2- and 3-positions of a biphenyl (B1667301) moiety attached to a quinazoline core, along with an amino acid tail, established specific ionic interactions that enhanced binding. nih.gov

The following table highlights how structural variations are rationalized to improve binding characteristics:

Table 3: Rationalizing Structural Variations for Enhanced Binding

| Structural Variation | Rationale | Example Target Interaction |

| Conformationally restricted linkers | Pre-organizes the molecule into a bioactive conformation, reducing entropic penalty upon binding. | Potent inhibition of PARP-1. nih.gov |

| Substituents at C-4 anilino group | To form hydrophobic interactions with the back pocket of the ATP-binding site. | Enhanced affinity for VEGFR-2. researchgate.net |

| Amino acid side chains | To form specific ionic interactions with charged residues in the binding site. | Interaction with Lys124 of PD-L1. nih.gov |

Emerging Research Directions and Future Perspectives on 2 Tert Butyl 4 Chloroquinazoline

Development of Novel and Sustainable Synthetic Methodologies for Quinazoline (B50416) Derivatives

The synthesis of quinazoline derivatives has traditionally relied on methods that can involve harsh conditions and generate significant waste. mdpi.com Consequently, a major thrust in modern organic chemistry is the development of greener, more efficient, and atom-economical synthetic routes. pnrjournal.com These advanced methodologies are directly applicable to the synthesis of precursors for and derivatives of 2-(tert-Butyl)-4-chloroquinazoline.

Recent progress has focused on several key areas:

Earth-Abundant Metal Catalysis: To move away from expensive and toxic heavy metals, researchers are exploring catalysts based on earth-abundant elements. For instance, manganese(I)-based catalytic systems have been successfully employed for the synthesis of quinazolines through acceptorless dehydrogenative coupling reactions, which produce only hydrogen gas and water as byproducts. acs.orgacs.org Similarly, iron-catalyzed cascade reactions provide an efficient pathway to various quinazoline structures. mdpi.com

Visible-Light Photocatalysis: Harnessing visible light as a renewable energy source offers a sustainable alternative to thermally driven reactions. One innovative approach uses curcumin-sensitized titanium dioxide (Cur-TiO₂) nanoparticles to catalyze the one-pot, three-component synthesis of quinazolines with high yields under mild conditions. mdpi.com This method highlights the potential of natural dyes in enhancing the photocatalytic efficiency of semiconductors.

Novel Catalytic Systems: Copper-catalyzed tandem reactions have been developed for the synthesis of quinazolines from readily available starting materials like (2-bromophenyl)-methylamine and amides. mdpi.com Ruthenium-based catalysts have also shown high selectivity in the dehydrogenative coupling of 2-aminophenyl ketones with amines to yield quinazoline products. acs.org Furthermore, the development of recyclable nano-catalysts, such as copper-supported magnetic graphene oxide, allows for high efficiency in solvent-free conditions and easy catalyst recovery, aligning with the principles of green chemistry. nih.gov

These sustainable methods represent a significant step forward, offering milder reaction conditions, higher atom economy, and reduced environmental impact for the synthesis of a wide array of quinazoline derivatives.

| Synthetic Strategy | Catalyst System | Key Features |

| Acceptorless Dehydrogenative Coupling | Manganese(I) complex | Atom-economical, produces H₂ and H₂O as byproducts. acs.org |

| Visible-Light Photocatalysis | Curcumin-sensitized TiO₂ | Uses renewable energy, mild conditions, high yields. mdpi.com |

| Tandem Annulation | Copper(I) iodide | Utilizes readily available starting materials. mdpi.com |

| Dehydrogenative Coupling | Ruthenium complex | High selectivity for quinazoline formation. acs.org |

| Three-Component One-Pot Synthesis | Magnetic Graphene Oxide-Cu | Solvent-free, high efficiency, recyclable catalyst. nih.gov |

Exploration of Unprecedented Reactivity Modes and Catalytic Systems

The C4-Cl bond in this compound is a prime site for chemical elaboration, making the exploration of its reactivity crucial for creating diverse molecular architectures. Research is focused on leveraging this reactive site through advanced catalytic systems, particularly transition-metal-catalyzed cross-coupling reactions. mdpi.com

The reactivity of halogenated quinazolines is a key area of investigation. For example, in 2-aryl-4-chloro-6-iodoquinazolines, palladium-catalyzed cross-coupling reactions like the Sonogashira and Suzuki-Miyaura reactions have been studied. nih.gov These studies reveal that substitution can be selectively controlled, often favoring the more reactive C-I bond over the C-Cl bond, allowing for sequential and site-specific functionalization. nih.gov This principle of selective reactivity is fundamental for designing complex molecules from di-halogenated precursors.

For a molecule like this compound, this reactivity enables a vast number of transformations:

C-C Bond Formation: Introducing new carbon-based substituents (aryl, alkenyl, or alkynyl groups).

C-N Bond Formation: Synthesizing amino-quinazolines by coupling with amines.

C-O Bond Formation: Creating ether linkages by reacting with alcohols or phenols.

The development of novel catalytic systems is expanding the scope of these transformations. While palladium has been a workhorse, systems based on copper and other metals are providing alternative and sometimes more efficient routes. mdpi.com For instance, a CuCl/DABCO/4-HO-TEMPO catalytic system has been used for the synthesis of quinazolines through oxidative dehydrogenation. mdpi.com Lewis acid catalysis, promoted by a base, has also been developed for the construction of quinazolinones, showcasing the diverse catalytic strategies being employed. rsc.org

Integration of Advanced Computational Techniques with Experimental Studies

The synergy between experimental synthesis and computational chemistry has become a powerful tool in modern chemical research. Advanced computational techniques, particularly Density Functional Theory (DFT), are increasingly used to predict and rationalize the behavior of quinazoline derivatives, guiding experimental design and saving significant laboratory time and resources.

Computational studies provide deep insights into several aspects of quinazoline chemistry:

Reaction Mechanisms: DFT calculations can elucidate the step-by-step pathway of a reaction, identify transition states, and explain the selectivity observed in catalytic processes. rsc.org This was demonstrated in studies of pH-responsive fluorescent probes, where theoretical calculations helped explain the observed fluorescence enhancement in alkaline solutions. rsc.org

Electronic Properties: The electronic structure of a molecule, which dictates its reactivity and photophysical properties, can be accurately modeled. For instance, computational methods help in understanding the intramolecular charge transfer (ICT) characteristics of quinazoline derivatives, which is crucial for designing fluorescent materials. nih.gov

Spectroscopic Analysis: Computational models can predict spectroscopic data (like NMR, UV-Vis, and emission spectra), which aids in the characterization of newly synthesized compounds.

By integrating these computational predictions with experimental results, researchers can build a more complete picture of the structure-property relationships governing the behavior of molecules like this compound.

| Research Area | Experimental Method | Computational Technique | Combined Insight |

| Reaction Pathway | Synthesis & Product Analysis | DFT Transition State Search | Elucidation of reaction mechanisms and selectivity. rsc.org |

| Photophysics | UV-Vis & Fluorescence Spectroscopy | TD-DFT Calculations | Understanding of electronic transitions and charge transfer. nih.gov |

| Structural Analysis | X-ray Crystallography & NMR | Geometry Optimization | Correlation of solid-state and solution structures with theoretical models. |

Harnessing Photophysical Properties for Advanced Functional Materials and Probes

Quinazoline and its derivatives possess interesting photophysical properties that make them attractive candidates for the development of advanced functional materials, such as fluorescent probes for biological imaging. nih.govacs.orgacs.orgnih.gov The rigid, planar structure of the quinazoline ring system often leads to desirable fluorescent characteristics, including high quantum yields and stability.

The core strategy involves using the quinazoline moiety as a pharmacophore or a fluorophore building block. nih.govacs.org For example, this compound can serve as a key intermediate. The chloro group at the C4 position can be readily displaced by various nucleophiles, allowing for the attachment of fluorophores or specific targeting ligands.

Key research findings in this area include:

Fluorescent Probes for Receptors: A series of quinazoline-based small-molecule fluorescent probes have been designed and synthesized to target α₁-Adrenergic Receptors (α₁-ARs). nih.govacs.org These probes combine a quinazoline pharmacophore for receptor binding with a fluorophore (like coumarin (B35378) or fluorescein) for visualization, demonstrating high affinity and potential for subcellular imaging. nih.govacs.org

Tuning of Emission Properties: The electronic absorption and emission properties of polycarbo-substituted quinazolines are highly tunable. nih.gov By strategically placing electron-donating or electron-withdrawing groups on the quinazoline scaffold, researchers can modulate the intramolecular charge transfer (ICT) properties, leading to changes in emission color and intensity. For example, the presence of a 4-methoxyphenyl (B3050149) group was found to enhance emission intensity. nih.gov

Environment-Sensitive Probes: Some quinazolinone-based probes exhibit fluorescence that is sensitive to environmental factors like viscosity and pH. rsc.org This property is particularly useful for imaging specific cellular organelles or monitoring dynamic processes within cells. For instance, certain probes show significant fluorescence enhancement in viscous environments like glycerol (B35011) or can be used to target lysosomes in HeLa cells. rsc.org

The development of these advanced materials relies on the versatile chemistry of intermediates like this compound, which provides a platform for creating complex, functional molecules with tailored photophysical properties.

| Quinazoline Derivative Type | Application | Key Photophysical Feature |

| Quinazoline-Coumarin Conjugates | α₁-AR Imaging | High affinity and fluorescence for receptor visualization. nih.govacs.org |

| 2,4-Diaryl-6-(phenylethynyl)quinazolines | Materials Science | Tunable emission based on substituent electronic effects. nih.gov |

| Quinazolinone-based Probes | Viscosity & pH Sensing | Fluorescence enhancement in response to environmental changes. rsc.org |

Q & A

Q. What are the common synthetic routes for preparing 2-(tert-Butyl)-4-chloroquinazoline, and how do reaction conditions influence yield?

- Methodological Answer : The compound is typically synthesized via nucleophilic substitution or cyclocondensation reactions. For example, tert-butyl groups can be introduced via alkylation using tert-butyl halides under basic conditions (e.g., NaH or K₂CO₃ in DMF) . Chlorination at the 4-position often employs POCl₃ or SOCl₂ as chlorinating agents, requiring anhydrous conditions and controlled temperatures (60–80°C) to avoid side reactions like over-chlorination . Yield optimization depends on stoichiometric ratios, solvent polarity, and reaction time. Characterization via -NMR and LC-MS (e.g., m/z analysis for molecular ion confirmation) is critical for verifying purity .

Q. How should researchers handle this compound to ensure safety and stability?

- Methodological Answer : The compound’s tert-butyl group enhances steric protection but introduces flammability risks. Handle in a fume hood with flame-resistant PPE (nitrile gloves, lab coat). Avoid contact with strong oxidizers (e.g., peroxides) to prevent decomposition. Storage recommendations include airtight containers under inert gas (N₂ or Ar) at 2–8°C to minimize hydrolysis of the chloro group . Stability tests under varying pH and temperature (e.g., accelerated degradation studies via HPLC) are advised to determine shelf-life .

Q. What analytical techniques are essential for characterizing this compound?

- Methodological Answer : Key techniques include:

- Spectroscopy : -NMR to confirm tert-butyl (δ ~25–30 ppm) and chloroquinazoline (δ ~160–165 ppm for C-Cl) environments .

- Mass Spectrometry : High-resolution LC-MS to detect [M+H]⁺ ions and fragmentation patterns for structural validation .

- X-ray Crystallography : For resolving steric effects of the tert-butyl group on molecular packing .

Cross-validation with elemental analysis ensures stoichiometric accuracy.

Advanced Research Questions

Q. How can researchers resolve discrepancies in reported bioactivity data for this compound derivatives?

- Methodological Answer : Contradictions in bioactivity (e.g., IC₅₀ variability in kinase inhibition assays) often stem from differences in assay conditions (e.g., ATP concentration, pH) or impurity profiles. Use orthogonal assays (e.g., SPR for binding kinetics vs. enzymatic activity assays) to validate results. Compare solvent effects (DMSO vs. aqueous buffers) on compound solubility and aggregation, which may artificially inflate/deflate activity . Purity checks via HPLC (≥95%) and counterion analysis (e.g., TFA salt removal) are critical .

Q. What strategies optimize regioselectivity in derivatizing the quinazoline scaffold?

- Methodological Answer : The tert-butyl group directs electrophilic substitutions to the 6- and 7-positions due to steric hindrance at the 2-position. For example, Suzuki-Miyaura coupling at the 4-chloro position requires Pd catalysts (e.g., Pd(PPh₃)₄) and microwave-assisted heating (80–100°C) to enhance cross-coupling efficiency . Computational modeling (DFT for charge distribution analysis) predicts reactive sites, while in-situ IR monitors reaction progress .

Q. How does the tert-butyl group influence the compound’s pharmacokinetic properties?

- Methodological Answer : The tert-butyl moiety increases lipophilicity (logP ~3.5), enhancing membrane permeability but reducing aqueous solubility. Mitigate this via salt formation (e.g., HCl salts) or co-solvents (PEG-400). Metabolic stability studies (e.g., liver microsome assays) show that the tert-butyl group resists CYP450 oxidation, prolonging half-life. However, its bulkiness may hinder target binding—docking studies (AutoDock Vina) and MD simulations assess steric clashes in protein-ligand complexes .

Q. What are the environmental and toxicological risks associated with this compound?

- Methodological Answer : While specific ecotoxicology data are limited, structural analogs (e.g., chlorinated heterocycles) suggest moderate aquatic toxicity (LC₅₀ ~10 mg/L for Daphnia). Follow OECD guidelines for biodegradability testing (e.g., Closed Bottle Test) and bioaccumulation potential (logKₒw <4 recommended) . Occupational exposure limits (OELs) should be established using in vitro cytotoxicity assays (e.g., MTT on HEK293 cells) and Ames tests for mutagenicity .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.